

# Application Note: Solvent Extraction of Uranium(VI) Using Bulky Beta-Keto Amide Ligands

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## Compound of Interest

Compound Name:	3-Oxo-N,N-di(propan-2-yl)butanamide
CAS No.:	61845-90-7
Cat. No.:	B8484459

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## Abstract & Introduction

The separation of Uranium(VI) from spent nuclear fuel or mining leachates typically relies on the PUREX process using Tri-n-butyl phosphate (TBP). While effective, TBP suffers from radiolytic degradation into interfering phosphoric acids and generates secondary solid waste upon incineration.

### Bulky

-keto amides (e.g., N,N-dialkyl-3-oxobutanamides) represent a promising class of "CHON" extractants (containing only Carbon, Hydrogen, Oxygen, Nitrogen). Their complete incinerability and tunable steric hindrance offer distinct advantages:

- **Third-Phase Suppression:** The "bulky" branched alkyl chains (e.g., 2-ethylhexyl) prevent the formation of a second heavy organic phase (third phase) at high metal loadings.
- **Selectivity:** Steric constraints can be tuned to favor the linear uranyl ion ( ) over smaller, highly charged tetravalent ions like Th(IV) or Pu(IV).

- Dual Mechanism: Depending on acidity, they can act as neutral solvating agents (high acid) or chelating agents (low acid).

## Chemical Principle & Mechanism[1]

### The Ligand System

The primary ligand class discussed is the

-dialkyl-3-oxobutanamide. To ensure solubility in aliphatic diluents (like

-dodecane) and suppress third-phase formation, branched alkyl groups are essential.

- Model Ligand:

-di(2-ethylhexyl)acetoacetamide (D2EHAAA).

- Structure:

where

is a 2-ethylhexyl group.

### Extraction Mechanism

In nitric acid media (

M), the extraction proceeds primarily via a solvation mechanism. The ligand operates in its neutral keto form, coordinating to the uranyl nitrate via the carbonyl oxygens.

Equation 1: Extraction Equilibrium

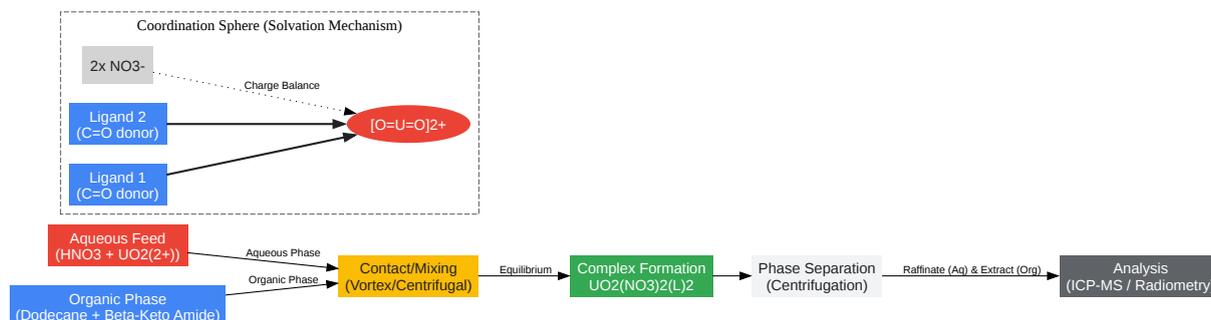
- Keto-Enol Tautomerism: While

-keto amides can enolize and chelate (releasing

), high acidity suppresses ionization, favoring the neutral solvation adduct shown above.

### Mechanistic Visualization

The following diagram illustrates the coordination environment and the extraction workflow.



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Figure 1: Workflow of the solvent extraction process and the coordination sphere of the Uranyl-Beta-Keto Amide complex.

## Experimental Protocol

### Materials & Reagents

- Extractant:

- di(2-ethylhexyl)acetoacetamide (Synthesized via reaction of diketene with di(2-ethylhexyl)amine). Purity > 98%.

- Diluent:  
 -Dodecane (anhydrous).

- Dodecane (anhydrous).

- Aqueous Phase: Uranyl Nitrate (

) dissolved in varying concentrations of

[1]

- Tracer (Optional):

for radiometric assay.

## Protocol: Batch Extraction ( Determination)

Objective: Determine the Distribution Ratio (

) as a function of nitric acid concentration.

- Preparation of Organic Phase:
  - Dissolve the bulky  
-keto amide in  
-dodecane to reach a concentration of 0.5 M.
  - Note: "Bulky" ligands often have higher viscosity; ensure thorough mixing.
- Pre-equilibration (Critical Step):
  - Contact the organic phase with an equal volume of barren  
(same molarity as the intended feed but without Uranium) for 10 minutes.
  - Reasoning: Amides extract acid (  
) . Failure to pre-equilibrate results in acid depletion from the aqueous phase during metal extraction, skewing equilibrium data.
- Extraction Contact:
  - In a glass vial, combine 1.0 mL of pre-equilibrated organic phase and 1.0 mL of Uranium feed solution (  
ppm).

- Agitate vigorously (vortex mixer) for 30 minutes at 25°C.
- Validation: Kinetic studies show equilibrium is typically reached within 10-15 minutes for amides, but 30 minutes ensures completion.
- Phase Separation:
  - Centrifuge at 3000-4000 rpm for 5 minutes.
  - Carefully separate the phases using a micropipette.
- Analysis:
  - Sample both phases.[\[1\]](#)
  - Quantify Uranium concentration using ICP-MS or Arsenazo III colorimetry (for aqueous) and mass balance (or direct stripping) for organic.
  - Calculate Distribution Ratio:

## Protocol: Stripping (Back-Extraction)

Recovering the Uranium from the loaded organic phase.[\[2\]](#)

- Stripping Agent: Use 0.01 M  
or 5% Sodium Carbonate (  
)  
).
- Procedure:
  - Contact loaded organic phase with stripping agent at an O:A ratio of 1:1 or 2:1.
  - Mix for 15 minutes.
  - Centrifuge and separate.[\[3\]](#)
  - Mechanism:[\[2\]](#)[\[1\]](#)[\[4\]](#) Low acid shifts the equilibrium of Eq 1 to the left (releasing U). Carbonate forms a strong water-soluble complex

## Data Analysis & Expected Results

### Acid Dependency

The extraction of Uranium by neutral amide ligands typically follows a "bell-shaped" curve or a saturation curve relative to acidity.

HNO <sub>3</sub> Conc. <sup>[2][5]</sup> <sup>[1][3][4][6][7][8][9]</sup> (M)	Expected	Phase Appearance	Notes
0.1 M	< 0.5	Clear	Low extraction (insufficient nitrate driving force).
1.0 M	2.0 - 5.0	Clear	Effective extraction region.
3.0 - 4.0 M	Peak Max	Clear	Optimal region for reprocessing conditions.
> 6.0 M	Decreasing	Clear	Competition from extraction; reduction in free ligand. <sup>[4]</sup>

### Slope Analysis (Stoichiometry)

To validate the complex stoichiometry (

), perform a slope analysis:

- Plot

vs.

.

- Target Slope:

.

- Interpretation: A slope of 2 confirms that two ligand molecules coordinate to one uranyl ion.

## Third Phase Threshold

Bulky ligands are designed to increase the Limiting Organic Concentration (LOC).

- Test: Load the organic phase with increasing amounts of U (up to 50-60 g/L).
- Observation: Visually inspect for the formation of a heavy, oil-like third phase at the bottom.
- Success Criteria: No third phase observed up to 0.2 M U loading in the organic phase.

## Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Emulsification	Similar densities or high viscosity.	Increase centrifugation time; add a phase modifier (e.g., 5% Octanol) only if necessary (modifiers can suppress D values).
Low Recovery	Acid starvation.	Ensure pre-equilibration of the organic phase with acid.
Third Phase	LOC exceeded.	Increase diluent aromaticity (add Toluene) or increase temperature (extraction is usually exothermic, but solubility improves with heat).
Precipitation	Hydrolysis of U.	Ensure aqueous phase pH is < 2 (keep M).

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